![molecular formula C14H19NO2 B13094050 (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is a complex organic compound characterized by its unique cyclopropane and cyclopentane fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing the necessary functional groups can undergo cyclopropanation followed by cyclopentane ring formation through a series of reactions involving catalysts and specific reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as polymers or coatings that require specific structural features.
Wirkmechanismus
The mechanism of action of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally include binding to the target site and inducing a conformational change that leads to the desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate include other cyclopropane and cyclopentane fused ring systems, such as:
- Cyclopropylcyclopentane derivatives
- Cyclopropylpyrrole derivatives
- Cyclopentapyrrole derivatives
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and fused ring system, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
ethyl (2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1 |
InChI-Schlüssel |
UKTOIIDOXOKKGI-LDYMZIIASA-N |
Isomerische SMILES |
CCOC(=O)C1=C(C2=C(N1)C[C@@H]3[C@H]2C3(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
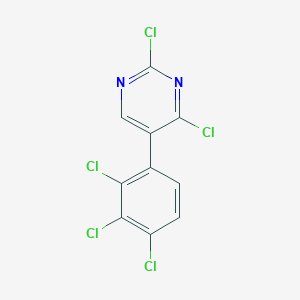
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

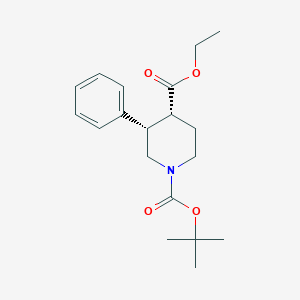
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
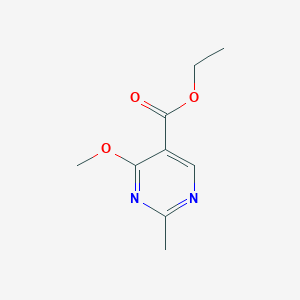
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
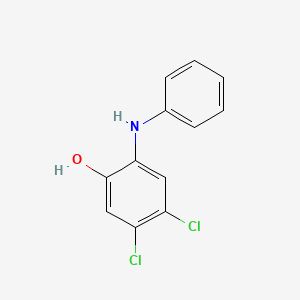
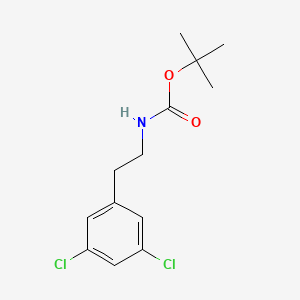
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
